Lipophilicity (LogP) Differentiation for CNS Penetration Potential
The computed octanol-water partition coefficient (XLogP3) for 1-Methyl-4-(4-piperidinylmethyl)piperidine is 1.9 [1]. This differentiates it from the unsubstituted parent analog, 1-(4-Piperidinylmethyl)piperidine (CAS 32470-52-3), which has a lower XLogP3 of 0.8 [2]. The increased lipophilicity of the methylated derivative suggests potentially enhanced passive permeability across biological membranes, including the blood-brain barrier, a critical factor in CNS drug design.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 1-(4-Piperidinylmethyl)piperidine (CAS 32470-52-3); XLogP3 = 0.8 |
| Quantified Difference | Increase of 1.1 log units (approx. 12.6-fold higher partition coefficient) |
| Conditions | Computed property from chemical structure using XLogP3 algorithm. |
Why This Matters
For CNS-targeted projects, a LogP between 1 and 3 is often desirable for optimal brain penetration, making this compound a more suitable starting point than its less lipophilic, unsubstituted analog [1].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53407235, 1-Methyl-4-(4-piperidinylmethyl)piperidine. https://pubchem.ncbi.nlm.nih.gov/compound/53407235. Accessed 2026-04-21. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 397850, 1-(4-Piperidinylmethyl)piperidine. https://pubchem.ncbi.nlm.nih.gov/compound/397850. Accessed 2026-04-21. View Source
